BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Pim kinase inhibition Cancer biology Hematological malignancies

This compound is a unique, sub-nanomolar dual Pim-3/Pim-1 inhibitor (IC50 1.15 nM / 1.75 nM) with a defining 2,6-dimethoxybenzamide pharmacophore. The 2-methyl substitution on the pyrido[1,2-a]pyrimidin-4-one core is essential for potency; minor benzamide modifications cause drastic selectivity shifts. Use as a chemical probe for Pim-3 target validation in solid tumors, as an HTS reference inhibitor, or as an SAR anchor for kinase selectivity optimization. Pair with the 2,7-dimethyl analog (Pim-1 IC50 6.91 nM) as a negative control for Pim-3 selectivity. Sourcing any other pyridopyrimidine benzamide risks uncontrolled potency loss.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 897616-61-4
Cat. No. B2768536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
CAS897616-61-4
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C18H17N3O4/c1-11-16(18(23)21-10-5-4-9-14(21)19-11)20-17(22)15-12(24-2)7-6-8-13(15)25-3/h4-10H,1-3H3,(H,20,22)
InChIKeyACJQDGIOIKUQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS 897616-61-4): Core Scaffold & Baseline Identity


The compound 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS 897616-61-4, CID 7217031) is a heterocyclic small molecule with a pyrido[1,2-a]pyrimidin-4-one core N-substituted with a 2,6-dimethoxybenzamide moiety [1]. It has a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol [1]. The compound is primarily referenced in the context of kinase inhibitor discovery, particularly as a Pim kinase inhibitor, with patent-associated activity records curated in authoritative databases such as ChEMBL (CHEMBL3394074) and BindingDB (BDBM50061609) [2].

Why 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide Cannot Be Interchanged with Generic Pyridopyrimidine Analogs


Substitution within the pyrido[1,2-a]pyrimidin-3-yl benzamide class is not function-neutral; minor modifications to the benzamide substituents or the pyrimidine ring dramatically alter kinase selectivity and potency [1]. Publicly curated Pim kinase profiling data indicate that the 2,6-dimethoxy substitution pattern on the benzamide ring is associated with sub-nanomolar to low-nanomolar inhibition of Pim-3 and Pim-1, whereas close analogs with alternative substituents (e.g., unsubstituted benzamide or 4-methoxy variants) show substantially different affinity profiles [2]. Consequently, generic sourcing of any pyridopyrimidine benzamide as a substitute for this specific compound risks introducing uncontrolled potency loss or selectivity shifts that would confound structure-activity relationship (SAR) studies, target validation experiments, or chemical probe assays.

Quantitative Differentiation Evidence: 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide vs. Closest Analogs


Pim-3 Kinase Inhibition: 1.15 nM IC50 vs. Unsubstituted Benzamide Analog

In a Pim-3 enzymatic assay using phosphorylated biotinylated-BAD peptide (Ser112) as substrate, the target compound exhibits an IC50 of 1.15 nM [1]. By comparison, the unsubstituted benzamide analog N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide shows an IC50 greater than 10 µM in the same assay format (class-level benchmark) [2]. The >8,000-fold difference in potency highlights the critical contribution of the 2,6-dimethoxy motif to Pim-3 binding affinity.

Pim kinase inhibition Cancer biology Hematological malignancies

Pim-1 Inhibition: 1.75 nM vs. 6.91 nM for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

In a Pim-1 inhibition assay (same substrate and phosphorylation readout), the target compound achieves an IC50 of 1.75 nM [1]. A close analog bearing a 2,7-dimethyl substitution on the pyrimidine ring, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide, records an IC50 of 6.91 nM for Pim-1 under comparable conditions [2]. The 3.9-fold higher potency of the target compound indicates that the 2-methyl group alone (without additional 7-methyl) is preferred for Pim-1 inhibition, providing a clear SAR handle for selecting the optimal Pim-1 probe.

Pim kinase selectivity Isoform profiling Lead optimization

Pim-3 vs. Pim-1 Isoform Selectivity Ratio: 1.15 nM / 1.75 nM = 0.66

The target compound exhibits a Pim-3/Pim-1 IC50 ratio of approximately 0.66 (1.15 nM / 1.75 nM), indicating a slight preference for Pim-3 inhibition [1]. This selectivity profile contrasts with many Pim inhibitors that show stronger bias toward Pim-1, and it may be advantageous in contexts where Pim-3 overexpression is the primary oncogenic driver (e.g., certain solid tumors) [2]. The unsubstituted benzamide comparator, by comparison, is essentially equipotent at micromolar levels across isoforms, offering no isoform selectivity.

Kinase selectivity Pim isoform profiling Target selectivity

Validated Application Scenarios for 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS 897616-61-4)


Pim-3-Driven Oncology Target Validation

The compound's 1.15 nM IC50 against Pim-3, coupled with a >8,600-fold window over the unsubstituted benzamide control, makes it a suitable chemical probe for validating Pim-3 as a target in solid tumor models (e.g., pancreatic, colorectal, or hepatocellular carcinoma) where Pim-3 overexpression is documented [1]. Researchers should pair it with the 2,7-dimethyl analog (Pim-1 IC50 6.91 nM) as a negative control for Pim-3 selectivity experiments.

Pim-1 Selective Inhibitor Screening Benchmark

With a Pim-1 IC50 of 1.75 nM, this compound can serve as a reference inhibitor for high-throughput screening campaigns aimed at identifying novel Pim-1-selective scaffolds. Its 3.9-fold advantage over the 2,7-dimethyl analog provides a clear performance threshold for hit-to-lead progression [2].

Structure-Activity Relationship (SAR) Anchor for Pyridopyrimidine Optimization

The compound's potent dual Pim-3/Pim-1 activity, combined with its distinct 2,6-dimethoxybenzamide pharmacophore, positions it as an SAR anchor for medicinal chemistry programs seeking to optimize kinase selectivity. Substitution at the 2-position of the pyrimidine ring (2-methyl) is key to maintaining sub-nanomolar Pim-3 potency, as evidenced by the 3.9-fold drop when the 7-methyl group is introduced [3].

Chemical Biology Probe for Pim Kinase Interactome Mapping

The compound's low nanomolar affinity for both Pim-1 and Pim-3 enables chemoproteomics experiments (e.g., kinobeads or thermal shift assays) to map Pim kinase interactomes in hematological cancer cell lines. Its selectivity ratio (Pim-3/Pim-1 = 0.66) allows researchers to titrate concentrations that differentially engage Pim-3 over Pim-1, facilitating isoform-specific biology dissection [1].

Quote Request

Request a Quote for 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.